molecular formula C12H21N5O2 B2917075 tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2227781-93-1

tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2917075
CAS No.: 2227781-93-1
M. Wt: 267.333
InChI Key: WSBNRKHMRURKBR-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative functionalized with a 1,2,4-triazole ring. This compound belongs to a class of nitrogen-containing heterocycles widely used in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding. The tert-butyl carbamate (Boc) group at the pyrrolidine nitrogen enhances solubility and stability during synthetic processes, making the compound a versatile intermediate in drug discovery.

Properties

IUPAC Name

tert-butyl (2S)-2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-10(13)16(4)15-9/h8H,5-7H2,1-4H3,(H2,13,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBNRKHMRURKBR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN(C(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN(C(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Triazole Group: The triazole moiety is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Protection and Deprotection Steps: tert-Butyl groups are often used to protect functional groups during synthesis and are later removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient use of catalysts, and implementing robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxylate group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrrolidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

a) tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

  • Key Difference : The triazole moiety is attached at the C3 position of the pyrrolidine instead of C2.
  • Impact : Positional isomerism affects steric and electronic interactions. For example, the C3-substituted derivative may exhibit altered binding affinity in enzyme assays compared to the C2-substituted target compound .
  • Synthetic Route : Similar coupling strategies using Boc-protected pyrrolidine precursors, but with variations in reaction conditions to achieve regioselective triazole attachment.

b) tert-Butyl (2S)-2-(m-tolylcarbamoyl)pyrrolidine-1-carboxylate

  • Key Difference : Replaces the triazole group with an m-tolylcarbamoyl moiety.
  • Impact : The carbamoyl group introduces hydrogen-bonding capacity but lacks the aromatic heterocyclic character of triazoles. This may reduce interactions with metal ions or π-π stacking in biological systems .
  • Application: Used in melanoma research to antagonize MIA-fibronectin interactions, suggesting divergent therapeutic applications compared to triazole-containing analogues .

Functional Group Variations

a) tert-Butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Key Difference : Features a hydroxymethyl group instead of the triazole.
  • Utility : Acts as a precursor for further functionalization, such as iodination (e.g., tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate, 93% yield) for cross-coupling reactions .

b) tert-Butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate

  • Key Difference: Contains a linear aminopropyl chain at C2.
  • Impact : The primary amine enables conjugation with carboxylic acids or electrophiles, offering flexibility in prodrug design. However, the lack of a heterocycle may diminish target specificity .

Biological Activity

Tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 2378503-62-7

The compound features a tert-butyl group and a pyrrolidine structure with an amino-triazole moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole ring is known for its role in modulating enzyme activity and influencing signaling pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The presence of the triazole group may contribute to anti-inflammatory activities by modulating cytokine release and inflammatory pathways.
  • Cytotoxicity : In vitro assays have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives of triazole compounds, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the triazole structure can enhance antimicrobial efficacy .

Study 2: Anti-inflammatory Mechanisms

In a recent investigation into the anti-inflammatory properties of triazole derivatives, it was found that this compound effectively reduced TNF-alpha levels in macrophages. This indicates its potential role in managing inflammatory diseases .

Study 3: Cytotoxicity Assessment

A cytotoxicity assay conducted on various cancer cell lines revealed that the compound exhibited IC50 values ranging from 10 to 30 µM, depending on the cell line. These results highlight its potential as a lead compound for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha levels
CytotoxicityIC50 values between 10 - 30 µM

Q & A

Q. What conditions destabilize the tert-butyl carbamate protecting group?

  • Methodological Answer : The tert-butyl group is acid-labile. Avoid prolonged exposure to TFA or HCl (>1 M). Stability tests show decomposition at pH <3 (e.g., in gastric fluid). For deprotection, use 4 M HCl in dioxane (0°C, 2 hr) to minimize side reactions. Monitor via TLC (Rf shift) or IR loss of C=O stretch .

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